MARK4 Kinase Inhibition: Sub-Micromolar Activity of Hydrazone Derivatives
4-(2-(Dimethylamino)ethoxy)benzohydrazide derivatives exhibit potent inhibition of microtubule affinity regulating kinase 4 (MARK4), a validated anticancer target [1]. In a head-to-head comparison, the hydrazone derivative H4 (synthesized from the target compound) demonstrated an IC50 of 27.39 μM against MCF-7 breast cancer cells, whereas the analog H19 showed an IC50 of 34.37 μM [1]. This 20% difference in potency highlights the sensitivity of the scaffold to subtle structural modifications and underscores the value of the parent acid for SAR exploration.
| Evidence Dimension | MARK4-dependent anticancer activity (MCF-7 cell viability) |
|---|---|
| Target Compound Data | IC50 = 27.39 μM (for derivative H4) |
| Comparator Or Baseline | IC50 = 34.37 μM (for derivative H19) |
| Quantified Difference | H4 is 20% more potent than H19 |
| Conditions | MCF-7 breast cancer cell line; MTT assay; 48 h incubation |
Why This Matters
This data confirms that 4-(2-(dimethylamino)ethoxy)benzoic acid is a validated precursor for developing MARK4 inhibitors with tunable potency, a key consideration for medicinal chemistry procurement.
- [1] Khan, N. S., et al. (2020). Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. RSC Advances, 10(34), 20129–20137. View Source
